1-{3-[(Oxolan-3-yl)methyl]piperidin-1-yl}prop-2-en-1-one
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Description
Synthesis Analysis
A one-pot, solvent-free, and catalyst-free procedure for the preparation of substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones has been developed . The reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation afforded the corresponding piperidine-substituted chalcone derivatives in high yields in shorter reaction times .Molecular Structure Analysis
The molecular structure of the similar compound “(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one” is available as a 2D Mol file . The structure includes a phenyl group attached to a prop-2-en-1-one group via a piperidin-1-yl group .Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The one-pot, solvent-free, and catalyst-free procedure for the preparation of substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones represents a significant improvement of previously reported methods . Future research may focus on further optimizing these synthesis methods and exploring the potential applications of these compounds.
Properties
IUPAC Name |
1-[3-(oxolan-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-6-3-4-11(9-14)8-12-5-7-16-10-12/h2,11-12H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDVXVYBREPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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